Formamidoxime
Description
Structure
2D Structure
Properties
CAS No. |
624-82-8 |
|---|---|
Molecular Formula |
CH4N2O |
Molecular Weight |
60.056 g/mol |
IUPAC Name |
N'-hydroxymethanimidamide |
InChI |
InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) |
InChI Key |
IONSZLINWCGRRI-UHFFFAOYSA-N |
SMILES |
C(=NO)N |
Isomeric SMILES |
C(=N\O)\N |
Canonical SMILES |
C(=NO)N |
Pictograms |
Irritant; Health Hazard |
Synonyms |
formamidoxime |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Formamidoxime and Its Derivatives
Canonical Routes to Formamidoxime Synthesis
The traditional and most widely employed methods for the synthesis of this compound involve the reaction of simple, readily available starting materials. These foundational methods have been refined over the years to improve yields and purity.
Nucleophilic Addition of Hydroxylamine (B1172632) to Nitriles
The most prevalent and high-yielding method for the synthesis of this compound is the nucleophilic addition of hydroxylamine to formonitrile (hydrogen cyanide). This reaction is a cornerstone in amidoxime (B1450833) chemistry. nih.gov Typically, hydroxylamine hydrochloride is treated with a base, such as sodium carbonate or triethylamine, to generate free hydroxylamine in situ. nih.gov The free hydroxylamine then attacks the electrophilic carbon of the nitrile group.
The reaction is commonly carried out in a protic solvent, such as ethanol (B145695) or methanol (B129727), and often requires heating to proceed at a practical rate. nih.gov Reaction times can vary from a few hours to 48 hours, depending on the specific substrate and conditions, with reported yields for amidoximes in general being as high as 98%. nih.gov The use of an aqueous solution of hydroxylamine has also been reported, which can offer the advantage of not requiring an additional base and may lead to shorter reaction times. nih.gov
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formonitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | 60-80 | Several | High (up to 98% for general amidoximes) nih.gov |
| Aliphatic Nitriles | Aqueous Hydroxylamine | Water | Not specified | Shorter | Not specified |
Condensation Reactions Involving Formamide (B127407) and Hydroxylamine
Another classical approach to this compound involves the condensation reaction between formamide and hydroxylamine. While less common than the nitrile route, this method provides an alternative pathway from a different functional group precursor. The direct condensation of formamide with hydroxylamine hydrochloride can be facilitated to produce this compound. This type of reaction is a fundamental transformation in organic chemistry, though specific high-yielding protocols for the unsubstituted this compound are less frequently detailed in recent literature compared to its derivatives. General methods for amide formation from amines and other precursors often require catalysts and specific conditions to drive the reaction towards the desired product. nih.gov
Emerging Synthetic Strategies
In addition to the canonical methods, research has explored alternative synthetic pathways to this compound and its derivatives, often starting from different functional groups or employing ring-opening strategies.
Transformation of Thioamides and Amidines
This compound can be synthesized from thioformamide (B92385) through reaction with hydroxylamine. nih.gov This method can be advantageous in certain cases, sometimes providing better results than the corresponding nitrile-based synthesis. nih.gov The reaction proceeds via a nucleophilic attack of hydroxylamine on the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide.
Similarly, formamidine (B1211174) hydrochloride can serve as a precursor to this compound. nih.gov The reaction with hydroxylamine displaces the amino group to form the desired amidoxime. However, these methods are less commonly used since the starting thioamides and amidines are often themselves prepared from nitriles. nih.gov
| Precursor | Reagent | Key Transformation |
| Thioformamide | Hydroxylamine | Replacement of sulfur with a hydroxylamino group nih.gov |
| Formamidine HCl | Hydroxylamine | Displacement of the amino group by hydroxylamine nih.gov |
Ring-Opening Reactions of Heterocyclic Precursors
The synthesis of amidoximes, including this compound derivatives, can be achieved through the ring-opening of specific heterocyclic compounds by hydroxylamine. For instance, the reaction of hydroxylamine with certain pyrazine (B50134) derivatives can lead to the formation of amidoximes, with yields ranging from 63% to 93% after 18 hours. nih.gov Another notable example involves the use of imidoylbenzotriazoles, which react with hydroxylamine under microwave irradiation to produce amidoximes in good yields (65-81%) within a very short reaction time (5-15 minutes). nih.gov While these examples showcase the potential for synthesizing complex amidoxime derivatives, the application of ring-opening reactions of simple heterocycles to produce unsubstituted this compound is less common. The stability of the 1,2,4-oxadiazole (B8745197) ring, a common product from amidoxime cyclization, is generally high, though it can be cleaved under certain reductive conditions. researchgate.net
Modern Techniques in this compound Synthesis
The quest for more efficient, environmentally benign, and faster synthetic methods has led to the application of modern techniques in the synthesis of this compound and its derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times and often improve yields. researchgate.netpku.edu.cn The synthesis of amidoximes from nitriles and hydroxylamine, as well as the ring-opening of heterocycles like imidoylbenzotriazoles with hydroxylamine, can be significantly accelerated using microwave irradiation. nih.gov For example, the synthesis of amidoximes from imidoylbenzotriazoles and hydroxylamine under microwave conditions can be completed in 5-15 minutes with yields of 65-81%. nih.gov
Ultrasonic irradiation represents another modern technique that can enhance reaction rates and yields. A solvent-free method for the synthesis of a series of amidoximes from nitriles and hydroxylamine using ultrasonic irradiation has been reported to proceed in short reaction times with high yields (70-85%). nih.gov
Flow chemistry is another advanced synthetic approach that offers benefits such as improved safety, scalability, and process control. While specific examples of the dedicated flow synthesis of this compound are not widely reported, the principles of continuous flow processing are well-suited for the safe handling of potentially hazardous reagents like hydrogen cyanide (formonitrile) and for optimizing reaction conditions for the nucleophilic addition of hydroxylamine.
Finally, the development of novel catalytic systems continues to be a focus of modern synthetic chemistry. While many catalytic methods focus on the synthesis of formamides from sources like CO2, the principles of catalysis are being applied to a wide range of organic transformations and hold promise for the future development of more efficient and selective syntheses of this compound. nih.gov
Ultrasonic Irradiation Applications in Amidoximation
Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through the physical phenomenon of acoustic cavitation. organic-chemistry.orgnih.gov The formation, growth, and violent collapse of microscopic bubbles in a liquid medium generate localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and a dramatic acceleration of reaction rates. organic-chemistry.orgnih.gov This "green chemistry" approach often results in higher yields, shorter reaction times, and milder operating conditions compared to conventional methods. nih.govchemeurope.com
The application of ultrasound to the synthesis of amidoximes, known as amidoximation, has proven to be highly effective. The key reaction involves the nucleophilic addition of hydroxylamine to a nitrile precursor. Research has demonstrated that conducting this reaction under ultrasonic irradiation can significantly improve its efficiency.
A notable study by Ranjbar-Karimi et al. detailed a solvent-free synthesis of various amidoximes by irradiating a mixture of the corresponding nitrile and hydroxylamine. tandfonline.com This method highlights the core benefits of sonochemistry, affording the desired products in high yields within a remarkably short timeframe, as detailed in the table below.
Table 1: Ultrasonic-Assisted Synthesis of Amidoximes from Nitriles A summary of findings from a solvent-free, ultrasonically irradiated synthesis of various amidoximes.
| Entry | Starting Nitrile | Reaction Time (min) | Yield (%) |
| 1 | Benzonitrile | 30 | 85 |
| 2 | Acetonitrile | 45 | 70 |
| 3 | Phenylacetonitrile | 35 | 82 |
| 4 | 4-Chlorobenzonitrile | 30 | 80 |
| 5 | Malononitrile | 40 | 75 |
Data sourced from Ranjbar-Karimi et al. tandfonline.com
The efficiency of ultrasonic-assisted synthesis is attributed to the cavitation effect, which enhances the mixing of reactants and increases the rate of chemical reactions without affecting the molecular structure through direct energy absorption. nih.gov This technique is particularly advantageous for preparing aliphatic amidoximes and has been shown to be a practical and efficient alternative to traditional heating methods. tandfonline.com
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, valued for its ability to dramatically reduce reaction times, increase product yields, and improve reproducibility. google.comresearchgate.net Unlike conventional heating, which transfers energy slowly via conduction and convection, microwave irradiation heats the entire sample volume simultaneously by interacting with polar molecules and ions. researchgate.net This rapid, uniform heating can lead to new reaction pathways and allows for solvent-free conditions, aligning with the principles of green chemistry. google.comresearchgate.net
In the context of this compound and its derivatives, microwave heating has been successfully applied to accelerate their synthesis. One efficient method involves the reaction of imidoylbenzotriazoles with hydroxylamine. Under microwave irradiation, this conversion proceeds rapidly, yielding the target amidoximes in minutes rather than hours. capes.gov.br
Table 2: Microwave-Assisted Preparation of Amidoximes A comparison of reaction times and yields for the synthesis of amidoximes from imidoylbenzotriazoles using microwave irradiation.
| Entry | Product | Reaction Time (min) | Yield (%) |
| 1 | N'-hydroxy-4-methylbenzenecarboximidamide | 5 | 87 |
| 2 | N'-hydroxy-4-methoxybenzenecarboximidamide | 10 | 85 |
| 3 | N'-hydroxy-4-chlorobenzenecarboximidamide | 15 | 78 |
| 4 | N'-hydroxy-2-phenylacetimidamide | 20 | 65 |
Data sourced from a study on microwave-assisted preparations. capes.gov.br
Furthermore, microwave-assisted formylation of nucleophilic precursors has been shown to be an effective route to formamide derivatives. idw-online.dersc.org For instance, the reaction of 6-amino-3-methyl-2(3H)-benzoxazolinone with formic acid under microwave irradiation at 60°C for just 10 minutes produces the corresponding formamide derivative in high yield. idw-online.de These findings underscore the versatility and efficiency of MAOS in preparing not only the core amidoxime structure but also its related formamide derivatives, making it a powerful tool for drug discovery and library synthesis. researchgate.netnih.gov
Electrosynthesis Methodologies
Electrosynthesis, or electro-organic synthesis, represents a sustainable and powerful method for conducting chemical transformations. google.com By using electricity to drive redox reactions, this technique often avoids the need for harsh chemical oxidants or reducing agents, which generate significant waste. Electrosynthesis offers high selectivity and can be scaled, making it an increasingly important tool for modern organic chemistry and the production of active pharmaceutical ingredients (APIs). google.com
While the direct electrosynthesis of this compound from common precursors is not yet widely documented, electrochemical methods have been extensively applied to transform related nitrogen-containing functional groups. For example, the electrochemical reduction of nitro groups to access N-hydroxy heterocycles has been demonstrated as a sustainable route to novel compounds that are otherwise difficult to synthesize. google.com This process provides direct access to the N-O bond motif, which is of high interest in pharmaceutical research.
Additionally, research has explored the paired electrosynthesis of formaldehyde (B43269) derivatives through the simultaneous reduction of CO2 at the cathode and the oxidation of methanol at the anode. Although this does not directly produce this compound, it showcases the potential of electrochemical methods to construct C1 building blocks from simple precursors.
The application of electrosynthesis to the derivatives of amidoximes is more established. For instance, a convenient and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles proceeds through the anodic oxidation of N-benzyl amidoximes. This process operates under mild conditions without the need for transition metals or chemical oxidants, highlighting the green credentials of electrochemistry.
While a direct electrosynthetic route to this compound remains an area for future research, the principles and successes in related electrochemical transformations suggest its high potential as a future methodology.
Chemical Reactivity and Mechanistic Pathways of Formamidoxime
Oxidative Transformations
The oxidation of formamidoxime can proceed through various pathways, leading to the formation of different products, most notably nitric oxide (NO). The mechanisms underlying these transformations are of significant interest, particularly in the context of designing NO-donor compounds.
Electrochemical Oxidation Studies
The electrochemical oxidation of simple organic molecules like methanol (B129727), formaldehyde (B43269), and formic acid has been extensively studied, providing insights that can be extrapolated to this compound. researchgate.netnih.govacs.org Studies on platinized platinum electrodes have shown that the oxidation of these small molecules is highly dependent on pH and electrode potential. researchgate.netacs.org For instance, the oxidation of formaldehyde in acidic solutions can lead to the formation of formic acid, while in basic solutions, formate (B1220265) is the principal product. researchgate.netacs.org
While specific electrochemical oxidation studies on this compound are not extensively documented, the principles governing the oxidation of similar small organic molecules with C-H and N-H bonds are applicable. The oxidation of this compound on an electrode surface would likely involve the transfer of electrons from the molecule to the anode, potentially initiated at the nitrogen or oxygen atoms of the oxime group. The reaction products would be contingent on the electrode material, applied potential, and electrolyte conditions. Practical electrochemical oxidation of unactivated C-H bonds has been achieved using redox mediators, a technique that could potentially be applied to this compound to achieve selective transformations. acs.org
Table 1: General Observations in the Electrochemical Oxidation of Small Organic Molecules
| Reactant | Electrode | Key Findings |
| Methanol | Platinized Platinum | Oxidation is pH-dependent; formate is a major product at high pH. researchgate.net |
| Formaldehyde | Platinized Platinum | Complex voltammetric behavior with multiple oxidation peaks. researchgate.netacs.org |
| Formic Acid | Platinum | Formation of adsorbed intermediates affects reaction kinetics. nih.gov |
| N,N-diethyl-p-phenylenediamine | Platinum, Gold | Two reversible one-electron oxidation waves observed. acs.org |
Mechanisms of Oxidation-Induced Nitric Oxide Generation
A significant oxidative pathway for oximes, including this compound, is the generation of nitric oxide (NO). nih.govnih.gov NO is a crucial signaling molecule in various biological systems. researchgate.netacs.org The oxidation of the C=N-OH moiety can lead to the release of NO, a property that has positioned amidoximes and oximes as potential NO-donor prodrugs. acs.org
Recent research has elucidated an oxidative pathway for NO production from oximes catalyzed by peroxidase (POD) enzymes. nih.govnih.gov This mechanism involves the oxidation of the oxime group, and it is stimulated by flavins and inhibited by superoxide (B77818) dismutase. nih.gov Density functional theory (DFT) calculations have supported a plausible reaction mechanism for this POD-dependent NO generation. nih.gov It has been demonstrated that the O-methylation of the oxime group prevents NO generation, confirming that the oxidation of the oxime functionality is the source of NO. nih.gov In addition to enzymatic pathways, chemical oxidation can also induce NO release from amidoximes. acs.org
The general mechanism for NO generation from oximes involves the initial oxidation of the oxime, which can lead to the homolytic cleavage of the N-O bond, ultimately yielding nitric oxide and other products.
Reductive Transformations
The reduction of the this compound functional group offers a synthetic route to formamidines and can be explored through various chemical and electrochemical methods.
Conversion Pathways to Formamidines
The reduction of amidoximes to their corresponding amidines is a valuable transformation in organic synthesis, as amidines are important structural motifs in medicinal chemistry. rsc.org Traditional methods for this reduction often require harsh conditions. A milder and more environmentally friendly approach involves the use of potassium formate as a reducing agent in the presence of a palladium catalyst. rsc.org This method has proven effective for the reduction of acylated amidoximes to amidine hydrochlorides in high yields. rsc.org The reaction proceeds efficiently in an acidic medium, with aromatic amidoximes being reduced more rapidly than their aliphatic counterparts. rsc.org
Another approach involves the catalytic hydrogenation of amidoximes. nih.govacs.orgacs.org This can be achieved using various catalytic systems, though it often requires careful control of reaction conditions to prevent over-reduction to amines. A novel, catalyst-free method for the synthesis of N-sulfonyl formamidines has also been reported, involving the reaction of an amine, a sulfonyl azide, and a terminal ynone. rsc.org
Table 2: Methods for the Reduction of Amidoximes to Amidines
| Method | Reagents/Catalyst | Key Features |
| Formate Reduction | Potassium formate, Pd catalyst, Acetic acid | Mild conditions, high yields for acylated amidoximes. rsc.org |
| Catalytic Hydrogenation | Various (e.g., Pd/C) | A common method, requires optimization to avoid over-reduction. nih.govacs.orgacs.org |
| Catalyst-free Synthesis | Amine, Sulfonyl azide, Terminal ynone | Produces N-sulfonyl formamidines under mild, solvent-free conditions. rsc.org |
| Photochemical Reduction | UV-vis light | Catalyst-free production of amidinyl radicals from N-arylthiophene-2-carboxamidoximes. researchgate.net |
Electrocatalytic Reduction on Metal Surfaces
The electrocatalytic reduction of this compound on metal surfaces is a less explored area. However, studies on the electroreduction of aromatic oximes provide valuable insights into the potential mechanisms. nih.gov The electrochemical reduction of aromatic oximes in aqueous solution is typically a four-electron process that leads to the formation of an amine. nih.gov The reaction is initiated by the cleavage of the N-O bond, and the reducible species is often a diprotonated form of the oxime, which facilitates the reduction by creating a good leaving group (H₂O). nih.gov
Recent work on the tandem electrocatalytic synthesis of formaldoxime (B1209246) (H₂C=NOH) from CO₂ and nitrate (B79036) on NiFe layered double hydroxide (B78521) catalysts demonstrates the feasibility of forming the C=N-OH structure under electrochemical conditions. This suggests that the this compound structure itself can be stable under certain electrocatalytic environments and could potentially undergo further reduction. The electrocatalytic reduction of the C=N bond in this compound would likely proceed via a hydrogen evolution reaction on the catalyst surface, where adsorbed hydrogen atoms react with the double bond. The choice of metal catalyst would be crucial, as different metals exhibit varying activities and selectivities for the reduction of C=N bonds versus the competing hydrogen evolution reaction. For instance, studies on the electrocatalytic reduction of other functional groups, such as the carbonyl group, have shown that the electrode surface structure and material significantly influence the reaction pathway and product distribution.
Cycloaddition and Heterocyclic Ring Formation Reactions
This compound, like other oximes, is a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions. Oximes can act as 1,3-dipoles or participate in tandem reactions to generate cyclic structures.
One prominent reaction is the tandem Michael addition–1,3-dipolar cycloaddition, where the oxime reacts with Michael acceptors to form isoxazolidines. rsc.org This process is often highly regio- and stereospecific. Furthermore, oximes can be converted into intermediate nitrones, which then undergo in situ intermolecular dipolar cycloaddition reactions with dipolarophiles to yield isoxazolidines. rsc.org This cascade approach allows for the multicomponent synthesis of complex heterocyclic systems.
The Diels-Alder reaction is another powerful tool in which oxime derivatives can participate. While this compound itself is not a classic diene or dienophile, it can be chemically modified to incorporate functionalities that readily engage in [4+2] cycloadditions. For instance, the oxime nitrogen can be part of a heterodienophile, or the molecule can be elaborated to contain a diene moiety. The reactivity in these reactions is governed by the electronic properties of the diene and dienophile, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerating the reaction.
The versatility of oximes in heterocyclic synthesis is further demonstrated by their use in forming a wide array of ring systems, including pyrroles, pyrazoles, and pyridines, through various cyclization strategies.
Synthesis of 1,2,4-Oxadiazoles via Cyclodehydration
The general pathway proceeds in two main stages:
O-Acylation : The amidoxime (B1450833) reacts with an acylating agent. The acylation predominantly occurs on the oxygen atom of the oxime group due to its higher nucleophilicity, forming an O-acylamidoxime intermediate. researchgate.netresearchgate.net
Cyclodehydration : The O-acylamidoxime intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole (B8745197) ring. nih.gov
This cyclodehydration can be promoted under various conditions, including thermal heating or the use of dehydrating agents and catalysts. nih.gov Modern methods often utilize base-catalyzed conditions to facilitate the reaction at room temperature. For instance, superbase systems like MOH/DMSO (where M = Li, Na, K) have been shown to be highly effective for the cyclodehydration of O-acylamidoximes, providing excellent yields in short reaction times. researchgate.net One-pot syntheses have also been developed, where the amidoxime is reacted directly with a carboxylic acid derivative in the presence of a suitable activating agent and base, bypassing the need to isolate the O-acylamidoxime intermediate. researchgate.netnih.gov
A plausible mechanism for the base-mediated synthesis involves the initial reaction of the amidoxime with an aldehyde to form an intermediate, which then undergoes cyclization and oxidative dehydrogenation to yield the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov
| Method | Reactants | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Two-Stage Protocol | Amidoxime + Acyl Chloride/Anhydride | 1. O-Acylation (isolation of intermediate) 2. Cyclodehydration (e.g., TBAF/THF, heat) | nih.gov |
| One-Pot Condensation | Amidoxime + Carboxylic Acid | Activating agent (e.g., CDI), Base (e.g., NaOH), Solvent (e.g., DMSO) | nih.govmdpi.com |
| One-Pot Condensation | Amidoxime + Aldehyde | Base (e.g., NaOH), Solvent (e.g., DMSO), Air (oxidant) | researchgate.net |
| Catalytic Synthesis | Amidoxime + Organic Nitrile | PTSA-ZnCl2 catalyst | organic-chemistry.org |
| Metal-Free Catalysis | Benzonitrile + Hydroxylamine (B1172632) HCl, then Aldehyde | Graphene Oxide (GO) as dual-role catalyst | nih.gov |
Formation of Fused Triazole Systems
This compound and its derivatives are precursors for more complex heterocyclic structures, including fused triazole systems. The synthesis of pyrazolo nih.govmdpi.comresearchgate.nettriazolopyrimidines illustrates this application. The construction of this scaffold does not typically involve the direct use of this compound itself but rather relies on building blocks that incorporate the core structure derived from related synthetic strategies.
For example, a multi-step synthesis can lead to the formation of pyrazolo-[4,3-e] nih.govmdpi.comresearchgate.nettriazolopyrimidine derivatives. nih.gov The synthetic pathway often starts with the construction of a substituted aminopyrazole ring. This aminopyrazole then undergoes further reactions to build the fused triazole and pyrimidine (B1678525) rings. A general route involves the reaction of a 5-aminopyrazole-4-carbonitrile intermediate with ethyl orthoformate to yield a formimidic ester, which is a key precursor for subsequent cyclization steps to form the fused heterocyclic system. nih.gov
Mechanistic Insights into Pyrazolo-Fused Heterocycle Synthesis
The synthesis of pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, relies on the cyclocondensation reactions of 3-aminopyrazole (B16455) derivatives with various electrophilic partners. nih.govrsc.org The mechanism of these reactions is highly dependent on the nature of the reactants and the reaction conditions.
A common method involves the reaction of an aminopyrazole with a β-dicarbonyl compound or its equivalent in an acidic medium. nih.gov The mechanism for the cyclization is thought to proceed via the following steps:
Activation : The acid catalyst protonates the carbonyl group of the electrophile, increasing its electrophilicity.
Nucleophilic Attack : The more nucleophilic endocyclic imino group of the aminopyrazole attacks one of the carbonyl carbons. nih.gov This initial attack is favored over the exocyclic amino group.
Intermediate Formation : A tetrahedral intermediate is formed.
Dehydration and Cyclization : Subsequent attack by the exocyclic amino group onto the second carbonyl group, followed by the elimination of water molecules, leads to the formation of the fused pyrimidine ring.
When α,β-unsaturated nitriles are used as the electrophile, the reaction often proceeds in the presence of a base like piperidine. nih.gov The mechanism involves a nucleophilic attack of the aminopyrazole on the unsaturated system, followed by intramolecular cyclization and tautomerization to yield the final pyrazolo[1,5-a]pyrimidine (B1248293) product.
Acyl Group Transfer Reactions Involving O-Nucleophilicity
The oxime group of this compound is a potent nucleophile, with the oxygen atom being a primary site for reaction with electrophiles. researchgate.net This O-nucleophilicity is central to acyl group transfer reactions. libretexts.org In these reactions, an acyl group is transferred from an acylating agent to the oxygen atom of the this compound. researchgate.netlibretexts.org
Nucleophilic Attack : The nucleophilic oxygen of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an ester, acyl chloride). This leads to the formation of a tetrahedral intermediate. libretexts.orgoregonstate.edu
Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. The net result is the formation of an O-acylamidoxime. libretexts.org
The efficiency of this acyl transfer can be significantly influenced by the reaction medium. For example, micellar systems can enhance the reaction rates by concentrating the reagents and modifying the nucleophilic reactivity of the amidoxime. researchgate.net The amidoxime functional group has been shown to be an effective nucleophile capable of reacting with acylating agents across a wide pH range, from acidic to basic conditions. researchgate.net This versatility makes O-acylated amidoximes readily accessible intermediates for further transformations, such as the cyclodehydration to 1,2,4-oxadiazoles. nih.gov
Thermal Decomposition Pathways and Products
The thermal stability and decomposition of this compound and related compounds, such as the formamidinium cation (the protonated form of formamidine), have been investigated to understand their degradation pathways. Upon heating, this compound is expected to undergo complex decomposition reactions.
Studies on the thermal degradation of formamidinium-based compounds provide insight into the likely products. core.ac.ukrsc.org At elevated temperatures, decomposition can proceed through several pathways, yielding a variety of products. For formamidinium, the decomposition products are highly dependent on temperature. core.ac.ukrsc.org
Key decomposition routes observed include:
Reversible Acid-Base Decomposition : Formation of formamidine (B1211174) and the corresponding acid (e.g., HX). core.ac.uk
Irreversible Decomposition : At higher temperatures (above 95 °C for formamidinium iodide), irreversible degradation occurs, yielding products such as sym-triazine and hydrogen cyanide (HCN). core.ac.ukrsc.org
The formation of sym-triazine is proposed to occur through the trimerization of formamidine or a related intermediate. The generation of hydrogen cyanide represents a more complete fragmentation of the parent molecule. core.ac.uk Computational studies using ab initio molecular dynamics on formamide (B127407) (a related compound) show decomposition channels that include decarbonylation and hydrolysis, highlighting the complex reaction networks possible under thermal stress. nih.gov
| Product | Proposed Formation Pathway | Reference |
|---|---|---|
| Formamidine | Reversible acid-base decomposition | core.ac.uk |
| sym-Triazine | Irreversible decomposition/trimerization at T > 95 °C | core.ac.ukrsc.org |
| Hydrogen Cyanide (HCN) | Irreversible decomposition/fragmentation | core.ac.ukrsc.org |
Coordination Chemistry of Formamidoxime
Ligand Properties and Coordination Modes
The coordination chemistry of formamidoxime is fundamentally dictated by its structural and electronic properties. As a ligand, it possesses multiple donor atoms, primarily the nitrogen and oxygen atoms of the amidoxime (B1450833) group, which allows for diverse coordination behaviors.
Bidentate Chelation Mechanisms
This compound predominantly functions as a bidentate ligand, forming stable chelate rings with metal ions. The most common mode of chelation involves the coordination of the metal center through the nitrogen atom of the amino group and the oxygen atom of the oxime group, forming a stable five-membered ring. This N,O-chelation is a recurring motif in the coordination chemistry of this compound and its derivatives with various transition metals.
Computational studies on the complexation of formamidoximate with oxovanadium(IV) have shown that this N,O-bidentate chelation, particularly from a tautomerically rearranged form of the ligand, is the most stable binding motif. This mode of coordination is energetically more favorable than other potential binding modes, such as chelation via the two nitrogen atoms.
The chelation process is a key factor in the formation of stable metal complexes. Bidentate ligands, like this compound, exhibit the "chelate effect," where the formation of a ring structure with the metal ion leads to enhanced thermodynamic stability compared to coordination with two separate monodentate ligands. This effect is driven by favorable entropic changes, as fewer molecules are present in the product, and enthalpic contributions from the formation of two coordinate bonds.
Tautomerism and Conformational Isomers in Metal Coordination
This compound can exist in different tautomeric forms, and this tautomerism plays a crucial role in its coordination behavior. The two primary tautomers are the amidoxime form and the iminohydroxylamine form. Theoretical studies have indicated that upon coordination to a metal ion, the relative stability of these tautomers can be significantly altered. For instance, in the gas phase, the amidoxime tautomer is generally more stable. However, upon complexation with ions like oxovanadium(IV), the iminohydroxylamine tautomer, coordinated through the imino nitrogen and hydroxylamine (B1172632) oxygen, becomes the more stable form. This shift in tautomeric equilibrium upon coordination is a critical aspect of the complexation dynamics.
The ability of this compound to adopt different conformational isomers also influences its coordination chemistry. The Z and E isomers, referring to the configuration around the C=N double bond, can exhibit different coordination preferences and lead to the formation of distinct complex geometries. While the Z isomer is often favored in the solid state for some amidoxime derivatives, the energetic barrier between the isomers can be overcome upon complexation, allowing for the formation of the most thermodynamically stable metal complex. The interplay between tautomerism and conformational isomerism allows this compound to adapt its structure to the specific electronic and steric requirements of the metal ion, leading to a diverse range of coordination compounds. Metal coordination can effectively stabilize tautomers that are otherwise considered "elusive" or less stable in their free state. nih.gov
Complexation with Transition Metal Ions
The interaction of this compound and its derivatives with transition metal ions has been a subject of extensive research, revealing a variety of coordination modes and, in some cases, unexpected ligand transformations.
Iron(III) and Manganese(II) Complexation Dynamics
The complexation of this compound with iron(III) and manganese(II) is of particular interest due to the roles these metals play in various chemical and biological processes. While specific studies on the complexation dynamics of this compound with Fe(III) are not extensively detailed in the literature, research on related amidoxime ligands provides valuable insights. Bisamidoxime ligands have been shown to form 1:1 complexes with iron(III), acting as tetradentate ligands. nih.gov Spectrophotometric methods are often employed to determine the formation constants of Fe(III) complexes with various ligands. mdpi.comresearchgate.net For instance, the stability constants for Fe(III) complexes with hydroxamic acids, which are structurally related to amidoximes, have been determined, highlighting the strong affinity of the hydroxamate group for Fe(III). researchgate.net The interaction of Fe(III) with chelating ligands is a critical area of study, with applications ranging from chelation therapy for iron overload to the development of sensors. wikipedia.orgmdpi.com
Recent research has shed light on the structure of transition metal complexes with formaldoxime (B1209246) trimer (tfoH₃), a cyclic precursor to this compound. Aerobic reactions of iron(III) chloride with tfoH₃ and 1,4,7-triazacyclononane (B1209588) (tacn) result in a stable complex with the general formula [Fe(tacn)(tfo)]Cl. nih.gov In this complex, the iron ion is coordinated by three oxygen atoms from the deprotonated tfo³⁻ ligand and the three nitrogen atoms of the tacn ligand, forming a distorted adamantane-like structure. nih.gov Spectroscopic and computational studies, including Mössbauer spectroscopy and DFT calculations, have been used to characterize the electronic structure of these iron complexes. nih.gov
Similarly, the complexation of manganese(II) with formaldoxime trimer under aerobic conditions yields a complex with the formula [Mn(tacn)(tfo)]Cl, analogous to the iron complex. nih.gov Studies on Mn(II) complexes with other formamide-based Schiff base ligands have shown the formation of octahedral complexes where the ligand acts as a bidentate chelator. rsc.org The kinetic inertness of Mn(II) complexes is a crucial factor, especially for applications in areas like magnetic resonance imaging. nih.govchemrxiv.orgchemrxiv.org The dissociation kinetics of Mn(II) complexes are often studied through metal exchange reactions. nih.govchemrxiv.org
Table 1: Spectroscopic Data for a Manganese(II) Complex with a Formamide-Based Schiff Base Ligand rsc.org
| Spectroscopic Technique | Observed Features | Interpretation |
| UV-Vis | λmax at 372 nm, LMCT band at 413 nm | Suggests an octahedral geometry. |
| FT-IR | Bands at 468 cm⁻¹ and 378 cm⁻¹ | Correspond to Mn-N and Mn-O stretches, respectively, confirming coordination. |
| Magnetic Susceptibility | Magnetic moment of 5.83 BM | Indicates a paramagnetic, high-spin Mn(II) complex. |
Nickel(II) Coordination Chemistry and Ligand Transformations
The coordination chemistry of nickel(II) with this compound and related ligands is multifaceted, often involving in situ ligand transformations. The reaction of nickel(II) salts with formaldoxime trimer and 1,4,7-triazacyclononane (tacn) produces the complex [Ni(tacn)(tfo)]Cl, which is isostructural with its iron and manganese counterparts. nih.gov
In some instances, the presence of Ni(II) can mediate unexpected transformations of ligands derived from precursors like 2-cyanopyrimidine (B83486) and hydroxylamine hydrochloride. rsc.org These reactions can lead to the formation of new, transformed ligands that then coordinate to the nickel center, resulting in complexes with geometries such as square planar or distorted octahedral. rsc.org For example, a mononuclear Ni(II) complex with a transformed 1,3,5-triazapentadienato ligand exhibits a tetra-coordinated square planar geometry. rsc.org
The solvent can also play a crucial role in directing the outcome of Ni(II) complexation reactions. For instance, the reaction of a bis-thiosemicarbazone ligand with a nickel(II) salt in ethanol (B145695) can yield a mononuclear homoleptic complex, while the same reaction in methanol (B129727) can lead to an in-situ transformation of the ligand and the formation of a different complex.
Interactions with f-Block Metal Ions
The coordination chemistry of this compound with f-block elements, the lanthanides and actinides, is of significant interest, particularly in the context of separating these elements from nuclear waste streams. The amidoxime functional group is known to have a high affinity for the uranyl ion (UO₂²⁺), making amidoxime-based sorbents promising materials for the extraction of uranium from seawater.
Computational studies have explored the binding of formamidoximate to the uranyl ion, providing insights into the preferred coordination modes. While direct structural data for this compound complexes with many f-block elements are limited, studies on related amidoxime ligands offer valuable information. For example, a bridging, neutral zwitterionic coordination mode has been observed for an amidoxime ligand with uranyl. nih.gov
The complexation of lanthanides with amidoxime-containing ligands has also been investigated. The synthesis and structural characterization of lanthanide complexes often reveal high coordination numbers, which is typical for these large ions. columbia.edumdpi.com The interaction with actinides like americium(III) is also a key area of research, with studies focusing on the synthesis and characterization of complexes with ligands designed to stabilize specific oxidation states. nih.govnih.gov The development of chelators for large radiometals, including actinides, is crucial for applications in nuclear medicine.
Uranyl Ion Complexation and Binding Motifs
The complexation of the uranyl ion (UO₂²⁺) by amidoxime-based ligands is a critical area of study for developing technologies to extract uranium from seawater. While extensive research has been conducted on poly(acrylamidoxime) sorbents, understanding the fundamental binding at a molecular level with this compound provides crucial insights.
Several binding motifs have been proposed and identified for the interaction between the uranyl ion and the amidoxime group. The exact nature of the dominant binding mode can be influenced by factors such as pH and the presence of other coordinating species. Theoretical and experimental studies have shown that the most stable complexes often involve the deprotonated form of the amidoxime ligand (formamidoximate).
Key identified binding motifs include:
η² (Eta-2) Coordination: This is a widely recognized binding mode where the uranyl ion coordinates to both the nitrogen and oxygen atoms of the oxime group (-C(NH₂)=N-O⁻). osti.gov This side-on coordination forms a stable five-membered chelate ring with the metal center. Studies on various amidoxime ligands have highlighted the prevalence of this η² motif in uranyl complexes. mdpi.com
Glutardiamidoxime-Related Motifs: In polymeric systems, which are modeled by ligands like glutardiamidoxime, the uranyl ion can be complexed by multiple amidoxime groups. This can lead to the formation of tetrameric uranyl-μ₃-oxo clusters, where the amidoxime groups bridge the uranyl centers. mdpi.com
Hydrogen Bonding: Beyond direct coordination, the oxo groups of the linear uranyl cation (O=U=O) can act as hydrogen bond acceptors. These secondary sphere interactions with the amine protons of the this compound ligand can further stabilize the complex. nih.gov
The table below summarizes key findings related to the complexation of uranyl ions with amidoxime functionalities.
| Finding | Implication for this compound Complexation |
| The η² coordination of the oxime group is a predominant binding motif for uranyl ions with amidoximes. osti.govmdpi.com | Suggests that this compound will primarily bind the uranyl ion through a chelate involving the oxime nitrogen and oxygen atoms. |
| Tetrameric uranyl clusters can form, bridged by amidoxime ligands in polymeric sorbents. mdpi.com | While less likely with monomeric this compound, it indicates the potential for forming polynuclear complexes under specific concentrations and conditions. |
| Secondary-sphere hydrogen bonding to uranyl oxo groups contributes to complex stability. nih.gov | The -NH₂ group of this compound can engage in H-bonding, providing additional stabilization to the coordinated structure. |
Oxovanadium(IV/V) Complexation and Selectivity
The oxovanadium(IV) ion (VO²⁺) is a significant competitor to uranyl ion binding in seawater extraction processes. Understanding its coordination with this compound is essential for designing more selective uranium adsorbents. Computational studies, particularly using density functional theory (DFT), have provided deep insights into these interactions. osti.govresearchgate.net
Unlike the uranyl ion, the most stable binding motif for the oxovanadium(IV) ion with formamidoximate involves a significant rearrangement of the ligand. The key findings are:
Tautomeric Rearrangement: The most stable complex is formed through the chelation of a tautomerically rearranged imino hydroxylamine form of the ligand. osti.govresearchgate.net This structure is calculated to be approximately 11 kcal/mol more stable than complexes formed with the non-rearranged tautomer. osti.gov
Chelation Mode: In this stable motif, the VO²⁺ ion is chelated by the imino nitrogen and the hydroxylamine oxygen of the rearranged formamidoximate. researchgate.net This donor-acceptor coordinate bonding is enhanced by resonance within the ligand. osti.gov
Coordination Number: The hydrated VO²⁺ cation is most stable as a six-coordinate complex, which is consistent with experimental EXAFS data. osti.govresearchgate.net
Selectivity: A direct comparison of complexation-free energies indicates that the this compound functional group has a higher intrinsic selectivity toward vanadium species over uranium species. osti.gov This thermodynamic preference presents a major challenge for uranium extraction and underscores the need for ligand modification to reverse this selectivity. osti.gov
The distinct difference in the preferred binding motifs for UO₂²⁺ (η² coordination) and VO²⁺ (chelation via a rearranged tautomer) is a critical piece of information for the rational design of selective adsorbents. osti.gov
| Parameter | Oxovanadium(IV) Complexation with Formamidoximate |
| Most Stable Motif | Chelation via a tautomerically rearranged imino hydroxylamine ligand. osti.govresearchgate.net |
| Coordinating Atoms | Imino nitrogen and hydroxylamine oxygen. researchgate.net |
| Relative Stability | The rearranged tautomer complex is ~11-12 kcal/mol more stable than η² or non-tautomeric forms. osti.govresearchgate.net |
| Thermodynamic Preference | Calculated complexation free energies show higher selectivity for vanadium over uranium. osti.gov |
Supramolecular Architectures in this compound Metal Complexes
The solid-state structures of metal complexes are not solely defined by primary coordination bonds. Non-covalent interactions, such as hydrogen bonding and pi-stacking, play a crucial role in assembling molecules into well-defined, three-dimensional supramolecular architectures.
Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a dominant force in the crystal engineering of this compound metal complexes. The this compound ligand itself contains multiple sites capable of participating in hydrogen bonds. The amine (-NH₂) and oxime hydroxyl (-OH) groups are potent hydrogen bond donors, while the oxime nitrogen and oxygen atoms are effective hydrogen bond acceptors.
Pi-Stacking Interactions in Solid-State Structures
Pi-stacking is another important non-covalent interaction that contributes to the stabilization of solid-state structures. rsc.org While this compound lacks a traditional aromatic ring, the π-system of the C=N double bond can participate in stacking interactions. These interactions are generally weaker than those between aromatic rings but can still be significant, particularly when enhanced by coordination to a metal center. researchgate.net
In the crystal structures of this compound-containing complexes, parallel displaced stacking or other offset arrangements can occur between the C=N moieties of adjacent ligands. nih.gov These interactions arise from the favorable alignment of quadrupole moments and electrostatic potential surfaces. nih.gov The presence of other ligands with aromatic rings within the coordination sphere can lead to more pronounced π-π stacking, which works in concert with hydrogen bonding to build the final supramolecular assembly. researchgate.netmdpi.com
Rational Design Principles for Metal Ion Adsorbents based on this compound Functionality
The development of effective and selective adsorbents for target metal ions requires a rational design approach grounded in fundamental coordination chemistry. The goal is to create materials that not only bind the target ion strongly but also discriminate against competitor ions.
Several key principles guide the design of adsorbents using the this compound functional group:
Exploiting Different Binding Motifs: As detailed above, uranyl and vanadyl ions favor distinctly different coordination geometries with the amidoxime group. osti.gov Uranyl prefers η² coordination, while vanadyl binds most strongly to a rearranged tautomer. osti.govresearchgate.net Ligand design can aim to create a binding pocket that is sterically and electronically optimized for the η² motif, thereby favoring uranium binding and disfavoring the rearrangement required for strong vanadium binding.
Applying Hard and Soft Acid-Base (HSAB) Theory: The HSAB principle is a powerful tool for predicting binding preferences. nih.gov The uranyl ion (UO₂²⁺) is a hard Lewis acid. Therefore, ligands featuring hard Lewis base donor atoms (like oxygen) are expected to form stable complexes. The this compound group contains both nitrogen (borderline) and oxygen (hard) donors. Modifying the ligand's electronic properties to enhance the hardness of the donor sites can increase affinity for uranyl. nih.gov
Functionalization and Modification: The performance of an adsorbent is not solely dependent on the chelating group but also on the polymer support and the surrounding chemical environment. rsc.org Introducing co-functional groups onto a polymer backbone alongside amidoximes can create a synergistic effect, enhancing either the binding strength or the selectivity for the target ion.
By integrating these principles, it is possible to move beyond trial-and-error approaches and rationally engineer next-generation adsorbents with superior capacity and selectivity for critical metal ions like uranium.
Theoretical and Computational Investigations of Formamidoxime
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to exploring the molecular properties of formamidoxime. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. youtube.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. youtube.com DFT studies on molecules similar to this compound, such as other oxime derivatives and formamide (B127407) itself, focus on optimizing the molecular geometry and calculating key electronic descriptors. biointerfaceresearch.comresearchgate.net
Key applications of DFT include:
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For a molecule like this compound, the MEP would highlight the negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms. nih.gov
Charge Distribution: Hirshfeld and Natural Bond Orbital (NBO) charge analyses provide insight into the partial atomic charges, revealing the spatial distribution of electron density and helping to understand intermolecular interactions. nih.gov
Electronic Parameters: DFT is used to calculate global reactivity descriptors that predict the chemical behavior of a molecule. biointerfaceresearch.com
A representative table of electronic parameters that can be calculated using DFT for an organic molecule is shown below.
| Parameter | Symbol | Formula | Description |
|---|---|---|---|
| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential | μ | -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |
| Electronegativity | χ | (I + A) / 2 | Measures the ability of a molecule to attract electrons. biointerfaceresearch.com |
| Electrophilicity Index | ω | μ² / (2η) | Quantifies the electrophilic power of a molecule. nih.gov |
| Chemical Softness | S | 1 / η | The reciprocal of hardness, indicating high polarizability. nih.gov |
I and A represent the ionization potential and electron affinity, respectively, often approximated by the energies of the HOMO and LUMO orbitals.
For calculations requiring the highest accuracy, particularly for energy, coupled-cluster (CC) methods are employed. q-chem.com The "gold standard" in quantum chemistry is often considered to be Coupled Cluster with Singles, Doubles, and perturbative Triples, abbreviated as CCSD(T). maplesoft.com This method provides highly reliable results for energies, making it invaluable for creating benchmark data for reaction energies, conformational energies, and interaction energies. chemrxiv.org
While computationally expensive, scaling significantly with the size of the molecule, CCSD(T) is superior to many other methods for systems where electron correlation is critical, such as in reactive species and transition states. q-chem.compsicode.org Local variants of coupled-cluster methods, such as DLPNO-CCSD(T) and LNO-CCSD(T), have been developed to make these high-level calculations feasible for larger systems, like atmospheric molecular clusters, by reducing the computational cost while maintaining high accuracy. chemrxiv.org These methods are crucial for obtaining precise binding energies, which are essential for understanding molecular interactions and reaction thermodynamics. chemrxiv.org
The behavior of a molecule is governed by its molecular orbitals (MOs). The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO & LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small energy gap suggests that a molecule is more reactive. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized canonical molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. ucsb.edu This method is exceptionally useful for quantifying non-covalent interactions, hyperconjugative effects, and charge delocalization within a molecule. biointerfaceresearch.com For a molecule like formamide, NBO analysis reveals the significant delocalization between the nitrogen lone pair and the C=O pi-antibonding orbital (π*co), which is fundamental to its resonance stabilization. wisc.edu
The table below presents typical electronic properties derived from FMO and NBO analyses for a representative Schiff base molecule, illustrating the type of data obtained from these calculations.
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -7.28 |
| ELUMO | -4.92 |
| Energy Gap (ΔE) | 2.36 |
Data derived from calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate at the B3LYP/6-31G+(d,p) level of theory. nih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates, locate transition states, and determine the energy barriers that control reaction rates.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier. Computational methods are used to locate the precise geometry of the TS and calculate its energy. researchgate.net
For reactions involving formamide, a molecule closely related to this compound, computational studies have elucidated the mechanisms of key decomposition pathways. nih.gov By using advanced simulation techniques like metadynamics, it is possible to reconstruct the free energy landscape of a reaction in both the gas phase and in solution. nih.gov This allows for the direct calculation of free energy barriers (ΔF‡), which are crucial for understanding reaction kinetics under different conditions. nih.gov
The following table shows calculated free energy barriers for fundamental reaction channels of formamide, providing insight into the types of energetic analyses performed for such molecules.
| Reaction Channel | Phase | Calculated Free Energy Barrier (ΔF‡) (kcal/mol) |
|---|---|---|
| Dehydration (to HCN + H₂O) | Gas Phase | 49 |
| Dehydration (to HCN + H₂O) | Aqueous Solution | 44 |
| Decarbonylation (to NH₃ + CO) | Gas Phase | 54 |
| Decarbonylation (to NH₃ + CO) | Aqueous Solution | 57 |
Data from a theoretical study on the formamide reaction network. nih.gov
Molecules like this compound can exist in different structural forms, or isomers. Tautomers are isomers that readily interconvert, typically through the migration of a proton. This compound exists in equilibrium with its tautomer, formimidic acid.
Computational studies are used to determine the relative stabilities of these tautomers by calculating their total energies. researchgate.net The energy difference indicates which form is more stable under given conditions. Furthermore, these calculations can map the entire energy landscape for the interconversion, identifying the transition state and the energy barrier for the tautomerization process. researchgate.net Studies on the analogous tautomerism in formamide (amino form) and formimidic acid (imino form) show that the amino form is significantly more stable. researchgate.net The inclusion of solvent effects, for example by modeling a hydration shell, can significantly lower the proton transfer barriers compared to the gas phase. researchgate.net
The relative energies for the tautomers of formamide, calculated at the MP2 level, illustrate the typical stability differences investigated in such studies.
| Tautomer | Phase | Relative Energy (kcal/mol) |
|---|---|---|
| Formamide (amino form) | Gas Phase | 0.0 |
| Formimidic Acid (imino form) | Gas Phase | 12.5 |
| Formamide (amino form) | Aqueous (3 H₂O) | 0.0 |
| Formimidic Acid (imino form) | Aqueous (3 H₂O) | 8.6 |
Data represents the calculated energy difference (ΔE) between the more stable amino tautomer and the imino tautomer of formamide. researchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior
While detailed molecular dynamics (MD) simulations specifically targeting this compound in solution are not extensively documented in publicly available literature, significant insights can be drawn from studies on its close structural analog, formamide (FM). Formamide is a key biochemical model molecule, and its behavior in aqueous solution has been thoroughly investigated, providing a strong basis for understanding how this compound might behave in a similar environment.
MD simulations are computational experiments that track the motions of atoms and molecules over time, governed by a defined force field. For formamide, simulations have been performed using models such as the Optimized Potentials for Liquid Simulations-All Atom (OPLSAA) force field to analyze its interactions with water across the entire concentration range. pku.edu.cn
Key Research Findings from Formamide Simulations:
Hydrogen Bonding and Solvent Structure: Analysis of radial distribution functions from these simulations reveals that formamide actively participates in and strengthens the local structure of water, particularly in water-rich solutions. pku.edu.cn It forms strong hydrogen bonds with surrounding water molecules. As the concentration of formamide increases, the self-association of water molecules is gradually replaced by cross-association between water and formamide. pku.edu.cn In formamide-rich regions, linear self-association of formamide molecules becomes the dominant interaction. pku.edu.cn
Weak Interactions: Notably, simulations have identified the presence of a weak but significant C-H···O hydrogen bond between the carbonyl-adjacent C-H group of formamide and the oxygen of a water molecule. pku.edu.cn This interaction is believed to play a role in preventing the tautomerization of formamide in aqueous solution. pku.edu.cn Given that this compound also possesses a C-H bond adjacent to the C=NOH group, similar weak interactions with solvent molecules are plausible.
Solvation Free Energies: MD simulations, particularly through alchemical free energy calculations, are a powerful method for computing solvation free energies. nih.gov This data is fundamental to predicting the solubility of a compound in various solvents, a key aspect of its solution-phase behavior. nih.gov Such calculations for this compound would be invaluable for understanding its partitioning between different solvent environments.
These findings for formamide suggest that this compound, with its additional hydroxyl and amino groups, would exhibit complex and extensive hydrogen bonding networks in solution, influencing its solubility, stability, and local solvent structure.
Table 1: Summary of MD Simulation Insights from Formamide Relevant to this compound
| Simulation Aspect | Key Finding for Formamide | Implication for this compound |
|---|---|---|
| Force Field | OPLSAA model used successfully for aqueous solutions. pku.edu.cn | A suitable starting point for developing this compound parameters. |
| Solvent Interaction | Strengthens local water structure; forms strong H-bonds. pku.edu.cn | Expected to be a strong hydrogen bond donor and acceptor, significantly structuring protic solvents. |
| Concentration Effects | Shifts from water-water to water-formamide to formamide-formamide association with increasing concentration. pku.edu.cn | Similar behavior is expected, with potential for extensive self-association and dimerization in concentrated solutions. |
| Weak H-Bonds | C-H···O interaction observed, suggested to inhibit tautomerization. pku.edu.cn | The C-H group in this compound could also participate in stabilizing intermolecular interactions. |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a quantum chemical method used to interpret wavefunctions in terms of localized chemical bonds and lone pairs, providing a quantitative picture of bonding and intermolecular interactions. nih.govnih.gov It is particularly effective for characterizing hydrogen bonds by evaluating the delocalization of electron density from a filled lone pair orbital (the Lewis base) into an unfilled antibonding orbital of a proton donor (the Lewis acid). nih.gov
This donor-acceptor interaction, often denoted as n → σ*, is quantified by the second-order perturbation theory energy, E(2). A larger E(2) value indicates a stronger interaction. nih.gov
For this compound, NBO analysis can elucidate the nature and strength of the hydrogen bonds it forms, either in self-association (e.g., dimers) or with solvent molecules. The key interactions would involve:
Donor Orbitals (Lewis Base): The lone pair orbitals on the hydroxyl oxygen (n_O) and the amino nitrogen (n_N).
Acceptor Orbitals (Lewis Acid): The antibonding orbitals of the O-H bond (σ_OH) and the N-H bonds (σ_NH).
Studies on other molecules containing similar functional groups confirm the utility of NBO analysis. For instance, in various hydrogen-bonded systems, NBO analysis has been used to confirm the presence and relative strengths of N-H···O and C-H···O interactions. nih.gov The formation of these bonds is often correlated with a red shift (for N-H···O) or blue shift (for C-H···O) in the corresponding vibrational stretching frequencies in infrared spectra. nih.gov
In a computational study of a formamide complex, NBO analysis showed that changes in electron density in the σ* orbitals of C-H and N-H bonds directly correlated with observed blue and red shifts in their vibrational frequencies, respectively. researchgate.net This demonstrates the power of NBO to connect the electronic origins of an interaction with its spectroscopic consequences.
Table 2: Expected NBO Donor-Acceptor Interactions for this compound
| Interaction Type | Donor NBO (on Molecule 1) | Acceptor NBO (on Molecule 2) | Description |
|---|---|---|---|
| Strong H-Bond | n(O) - Oxygen lone pair | σ(N-H) or σ(O-H) | Donation from the hydroxyl oxygen to a hydrogen on a neighboring molecule's amino or hydroxyl group. |
| Strong H-Bond | n(N) - Nitrogen lone pair | σ(O-H) or σ(N-H) | Donation from the amino nitrogen to a hydrogen on a neighboring molecule's hydroxyl or amino group. |
| Weak H-Bond | n(O) or n(N) | σ*(C-H) | Potential donation from a lone pair to the C-H bond, similar to interactions seen in other amides. nih.gov |
Computational Prediction of Spectroscopic Signatures for Structural Validation
Computational quantum chemistry is an indispensable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data and the definitive structural validation of molecules. nih.gov Methods like Density Functional Theory (DFT) are widely used to calculate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. nih.govresearchgate.net
For this compound, computational spectroscopy is crucial for distinguishing between its potential tautomers (e.g., the Z-amidoxime, E-amidoxime, and iminohydroxylamine forms) and for assigning peaks in experimental spectra to specific vibrational modes or nuclei.
Vibrational Spectra (IR and Raman): Calculations using DFT, often with the B3LYP functional and basis sets like 6-311+G(d,p), can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculations provide a full set of normal modes, which can be assigned to specific molecular motions like stretching (ν), bending (δ), and rocking (ρ). More advanced methods, such as ab initio molecular dynamics (AIMD), can compute spectra that include thermal and anharmonic effects, often yielding results superior to static harmonic calculations, especially for systems with significant hydrogen bonding. rsc.orgnih.gov
NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR chemical shifts (δ). researchgate.net These calculations can accurately predict the ¹H and ¹³C NMR spectra, providing critical information for structural elucidation. youtube.com Comparing the calculated shifts for different possible isomers or tautomers against experimental values is a powerful method for identifying the correct structure. researchgate.netnih.gov
Table 3: Representative Predicted Vibrational Frequencies for Z-Formamidoxime (Illustrative)
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description of Motion |
|---|---|---|
| ν(O-H) | ~3600 | O-H stretching |
| ν_asym(N-H) | ~3500 | Asymmetric N-H stretching of NH₂ group |
| ν_sym(N-H) | ~3400 | Symmetric N-H stretching of NH₂ group |
| ν(C=N) | ~1660 | C=N stretching |
| δ(NH₂) | ~1600 | NH₂ scissoring (bending) |
| δ(C-H) | ~1380 | C-H in-plane bending |
| ν(C-N) | ~1100 | C-N stretching |
| ν(N-O) | ~950 | N-O stretching |
Note: These are representative values. Actual calculated frequencies depend on the level of theory and basis set.
Table 4: Representative Predicted NMR Chemical Shifts for Z-Formamidoxime (Illustrative)
| Nucleus | Atom | Typical Calculated Chemical Shift (ppm) |
|---|---|---|
| ¹H | -OH | ~8.0 - 9.5 |
| ¹H | -NH₂ | ~5.5 - 7.0 |
| ¹H | -CH | ~6.5 - 7.5 |
| ¹³C | C=N | ~140 - 150 |
Note: These values are illustrative and highly dependent on the computational method and solvent model used.
Formamidoxime As a Synthon in Advanced Organic Synthesis
Utility in Heterocycle Synthesis
The primary application of formamidoxime as a synthon is in the synthesis of heterocyclic compounds, particularly 1,2,4-oxadiazoles. acs.orgnih.gov Amidoximes are well-established precursors for this class of heterocycles, which are recognized as important scaffolds in medicinal chemistry due to their metabolic stability and role as bioisosteres for ester and amide groups. at.uaorganic-chemistry.org
The general strategy for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acylating agent. acs.org When this compound is used, it provides the N-C-N core of the resulting ring system, leading to the formation of 1,2,4-oxadiazoles that are unsubstituted at the 3-position. The synthesis typically proceeds via a two-step, one-pot process:
Acylation: The this compound is first acylated, most commonly with an acyl chloride or a carboxylic anhydride. This reaction forms an O-acylthis compound intermediate.
Cyclodehydration: The intermediate undergoes a base-catalyzed or thermal cyclization with the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole (B8745197) ring.
Various catalysts and reaction conditions have been developed to facilitate this transformation, including the use of mild catalysts like PTSA-ZnCl₂ which can drive the reaction between amidoximes and nitriles. researchgate.net While this compound itself is the simplest starting material, this methodology allows for the creation of a diverse library of 5-substituted-1,2,4-oxadiazoles by varying the acylating agent.
| Reactant 1 | Reactant 2 (Acylating Agent) | Intermediate | Final Product | Key Transformation |
|---|---|---|---|---|
| This compound | Acyl Chloride (R-COCl) | O-Acylthis compound | 5-Substituted-1,2,4-oxadiazole | Acylation followed by Cyclodehydration acs.org |
| This compound | Carboxylic Anhydride ((RCO)₂O) | O-Acylthis compound | 5-Substituted-1,2,4-oxadiazole | Acylation followed by Cyclodehydration nih.gov |
Role in C-N and C-O Bond Forming Reactions
The chemical structure of this compound inherently equips it for participation in carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions. These transformations are fundamental to the construction of more complex organic molecules.
The most prominent example of C-O bond formation involving this compound is the intramolecular cyclization step during the synthesis of 1,2,4-oxadiazoles, as detailed previously. After initial acylation on the oxime's oxygen atom, a new C-O bond is formed as the nitrogen of the amino group attacks the carbonyl carbon, leading to the heterocyclic ring. nih.gov
Beyond cyclizations, the nucleophilic centers of this compound can engage in intermolecular bond-forming reactions. The oxime oxygen, typically after deprotonation, can act as a nucleophile in O-alkylation reactions with alkyl halides or other electrophiles. This follows the classical reactivity patterns established for simpler oximes, which are readily O-alkylated in the presence of a base. google.com Similarly, the amino group (–NH₂) provides a site for C-N bond formation through reactions like N-alkylation or N-acylation, which are cornerstone reactions in organic synthesis. nih.gov
However, the majority of reported synthetic applications capitalize on the combined reactivity of both functional groups to build heterocycles, rather than using this compound as a simple aminating or hydroxylaminating agent in intermolecular reactions.
| Bond Type | Reaction Description | Role of this compound | Typical Electrophile | Reference Reaction Type |
|---|---|---|---|---|
| C-O (Intramolecular) | Cyclodehydration to form 1,2,4-oxadiazoles from an O-acyl intermediate. | Provides N and O atoms for the new ring. | Internal Acyl Carbon | Heterocycle Synthesis nih.gov |
| C-O (Intermolecular) | O-Alkylation of the oxime functional group. | Oxygen Nucleophile | Alkyl Halide | Williamson Ether Synthesis Analogue google.com |
| C-N (Intermolecular) | N-Acylation of the primary amine. | Nitrogen Nucleophile | Acyl Chloride | Amide Bond Formation nih.gov |
Development of Novel Reagents and Catalysts Based on this compound Scaffolds
While this compound itself is primarily used as a structural synthon, the broader amidoxime functional group serves as a versatile scaffold for the development of advanced reagents and catalysts. The ability of the amidoxime moiety to act as a chelating ligand for a wide array of metal ions is central to this application. researchgate.net
The development in this area focuses on using the amidoxime group's N and O atoms to coordinate with metal centers. These coordination complexes can possess unique catalytic properties or be used for material applications. Research has shown that amidoxime-based ligands can effectively bind to various metals, including transition metals and actinides. acs.org The coordination can occur in several modes, but often involves the deprotonated oxime group. researchgate.net The resulting metal complexes have potential applications in catalysis, although specific examples employing the simple this compound ligand are less common than those with more complex, substituted amidoximes.
The primary use for amidoxime-functionalized materials, such as poly(amidoxime) resins, has been in the field of metal ion sequestration, particularly for extracting valuable or heavy metals from aqueous solutions. acs.org The development of homogeneous catalysts based on discrete amidoxime-metal complexes is an area of ongoing interest in coordination chemistry. at.uaresearchgate.net There is, however, limited literature describing the use of this compound or other amidoximes as scaffolds for organocatalysts. wikipedia.org
| Application Area | Function of Amidoxime Scaffold | Interacting Species | Key Features | Primary Research Focus |
|---|---|---|---|---|
| Homogeneous Catalysis | Chelating Ligand | Transition Metal Ions (e.g., Pd, Cu) | Forms stable metal complexes. at.ua | Synthesis of novel catalysts. researchgate.net |
| Materials Science | Metal-Binding Functional Group | Lanthanides, Actinides (e.g., Uranium) | High affinity and selectivity for certain metals. | Development of sorbents for metal extraction. acs.org |
Analytical Methodologies in Formamidoxime Research
Advanced Spectroscopic Techniques for Structural and Mechanistic Studies
Spectroscopic techniques are indispensable for the structural characterization of formamidoxime and for gaining insights into its reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are among the most powerful tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm their structures. nih.govpreprints.org The chemical shifts (δ) and coupling constants (J) of the protons and carbon atoms are indicative of their chemical environment. For instance, in various amidoxime (B1450833) derivatives, the protons of the NH₂ group typically appear as a broad singlet, while the C=NOH carbon exhibits a characteristic chemical shift in the ¹³C NMR spectrum. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed for more complex structures to establish connectivity between different parts of the molecule. preprints.orgyoutube.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to the N-H, C=N, N-O, and O-H bonds. iucr.org A study on the infrared spectrum of crystalline this compound supported its general molecular structure and provided evidence for hydrogen bonding within the crystal lattice. iucr.org
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. youtube.comyoutube.comyoutube.com In the mass spectrum of this compound, the molecular ion peak (M+) corresponds to its molecular weight. The fragmentation of the molecular ion can lead to characteristic fragment ions, which help in confirming the structure. For example, the fragmentation of oximes often involves α-cleavage and McLafferty rearrangement, providing valuable structural clues. nih.govmiamioh.edu
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Compound Type | Key Observations | References |
|---|---|---|---|
| ¹H NMR | Amidoximes | Signals for NH₂ and OH protons, characteristic shifts for CH group. | nih.gov |
| ¹³C NMR | Amidoximes | Resonances for C=NOH carbon in the range of 150-155 ppm. | nih.gov |
| IR | This compound | Characteristic bands for N-H, C=N, N-O, and O-H stretching. | iucr.org |
| MS | Oximes | Molecular ion peak and fragmentation patterns from α-cleavage. | nih.gov |
Chromatographic Separations for Reaction Monitoring and Product Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures, monitoring the progress of its synthesis, and isolating pure products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile and thermally sensitive compounds. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is often employed for the analysis of this compound and its derivatives. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the two phases. By using a suitable detector, such as a UV-Vis detector, the concentration of this compound can be quantified, allowing for the monitoring of reaction kinetics. sielc.com On-line HPLC coupled with other techniques, like cyclic voltammetry, has been used to analyze the products of electrochemical reactions of related compounds in real-time. nih.govresearchgate.net
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile compounds. ualberta.ca While this compound itself has limited volatility, its more volatile derivatives can be analyzed by GC. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. ualberta.ca A flame ionization detector (FID) is commonly used for the detection of organic compounds. ualberta.ca GC can be effectively used to monitor reactions that produce or consume volatile species related to this compound.
Table 2: Chromatographic Methods for Amidoxime-Related Analysis
| Technique | Application | Key Parameters | References |
|---|---|---|---|
| HPLC | Separation of Formamide (B127407) Derivatives | Reverse-phase column (e.g., C18), MeCN/Water mobile phase. | sielc.comsielc.com |
| On-line HPLC-CV | Reaction Monitoring | In situ sampling and analysis of electrochemical products. | nih.govresearchgate.net |
| GC | Analysis of Volatile Derivatives | Capillary column, temperature programming, FID detector. | ualberta.ca |
Electrochemical Characterization Techniques for Reactivity Assessment
Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable for assessing the redox properties and reactivity of this compound. ossila.comresearchgate.net These methods provide insights into the electron transfer processes that the molecule can undergo.
Cyclic Voltammetry (CV): Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. ossila.com The voltammogram provides information about the oxidation and reduction potentials of the analyte, the stability of the redox species, and the kinetics of the electron transfer reactions. um.es Studies on related compounds, such as formamidine (B1211174) disulfide and other nitrogen-containing heterocycles, have demonstrated that CV can be used to investigate their electrochemical behavior, including oxidation and reduction mechanisms. nih.govresearchgate.net For instance, the oxidation of some organic molecules can be an irreversible process, indicating that the initially formed species undergoes subsequent chemical reactions. mdpi.com The effect of scan rate and pH on the voltammetric response can further elucidate the nature of the electrochemical process, distinguishing between diffusion-controlled and adsorption-controlled reactions. researchgate.netmdpi.com
Table 3: Electrochemical Data for Related Nitrogen-Containing Compounds
| Compound Type | Technique | Key Findings | References |
|---|---|---|---|
| Formamidine Disulfide | On-line HPLC-CV | Electro-oxidation products identified as thiourea, cyanamide, etc. | nih.govresearchgate.net |
| N-substituted-4-piperidones | Cyclic Voltammetry | Irreversible, diffusion-controlled two-electron oxidation. | mdpi.com |
| 1,5-Benzodiazepine Derivatives | Cyclic Voltammetry | Well-defined, diffusion-controlled oxidation peaks. | researchgate.net |
Emerging Research Directions and Future Perspectives in Formamidoxime Chemistry
Development of Novel Synthetic Approaches and Catalyst Systems
The classical and most utilized method for synthesizing formamidoxime and other amidoximes involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, specifically hydrogen cyanide in the case of this compound. researchgate.net This method is well-established and reliable, typically conducted in aqueous solutions under mild conditions. researchgate.net Another established route involves the reaction of ethyl formimidate hydrochloride with hydroxylamine. researchgate.net
However, emerging research is focused on creating more efficient, sustainable, and versatile synthetic protocols. A significant area of development is in catalyst-free and solvent-free reaction systems. For instance, an operationally rapid and efficient synthesis of N-sulfonyl formamidines, which are derivatives of this compound, has been developed. rsc.orgpku.edu.cn This method proceeds under mild conditions by reacting an amine, a sulfonyl azide, and a terminal ynone, where the ynone serves as the carbon source through complete cleavage of its C-C triple bond. rsc.orgpku.edu.cn While this produces a derivative, the underlying principles of catalyst-free synthesis represent a significant advancement in the field.
Another direction involves the development of new catalyst systems to improve selectivity and yield. For example, a proposed mechanism for a reaction on an η-alumina catalyst was used to inform a catalyst development strategy, demonstrating how mechanistic understanding can guide the creation of new industrial processes. researchgate.net Although this specific example was for methyl chloride, the approach of using mechanistic insights to design catalysts is directly applicable to this compound synthesis.
The table below summarizes various synthetic routes for amidoximes, including this compound.
| Route | Starting Materials | Key Conditions | Advantages/Notes | Reference |
| Hydroxylamine-Nitrile | Hydrogen cyanide, Hydroxylamine hydrochloride | Aqueous solution, mild conditions | Well-established, high yield | researchgate.netresearchgate.net |
| Ethyl Formimidate | Ethyl formimidate hydrochloride, Hydroxylamine | Diethyl ether, water, mild temperature | Clean reaction, easy purification | researchgate.net |
| Catalyst-Free Formamidine (B1211174) Synthesis | Amine, Sulfonyl azide, Terminal ynone | Solvent-free, mild conditions | Rapid, efficient, wide substrate scope for derivatives | pku.edu.cn |
Integration into Advanced Functional Materials for Chemical Separations and Transformations
The chelating properties of the amidoxime (B1450833) group make it a highly valuable functional moiety for integration into advanced materials, particularly for selective chemical separations. A prominent application is in the creation of adsorbents for the extraction of uranium from seawater. researchgate.netrsc.org
Researchers have developed amidoxime-based polymeric adsorbents by grafting acrylonitrile (B1666552) onto polymer fibers like high-density polyethylene (B3416737) (HDPE) and ultra-high molecular weight polyethylene (UHMWPE), followed by a chemical conversion of the nitrile groups into amidoxime groups. researchgate.netacs.org These fibrous materials exhibit a high surface area and a strong affinity for uranyl ions present in seawater. researchgate.netrsc.org The performance of these materials is a subject of intensive study, with different formulations showing varying capacities and adsorption rates. acs.orgosti.gov For example, an adsorbent designated AF1 demonstrated a uranium adsorption capacity of 3.9 g U/kg after 56 days in natural seawater. acs.orgosti.gov
| Adsorbent Formulation | Adsorption Capacity (g U/kg adsorbent) at 56 days | Modeled Saturation Capacity (g U/kg adsorbent) | Half-Saturation Time (days) |
|---|---|---|---|
| 38H | >3.3 | >4.5 | ~20-25 |
| AF1 | 3.9 | 5.4 | ~25 |
| AI8 | >3.3 | >4.5 | ~20-25 |
Beyond polymers, the amidoxime functionality is being explored in the context of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials that can be designed for specific gas storage and separation applications. nih.govyoutube.com By incorporating oxime or amidoxime groups into MOF structures, it is possible to create materials with tailored binding sites for capturing specific molecules. researchgate.netnih.gov For example, a zirconium-based MOF has been used to host oxime molecules, creating a dual-function material capable of capturing toxic organophosphate compounds while simultaneously releasing the therapeutic oxime. researchgate.netnih.gov This demonstrates the potential for creating sophisticated materials for chemical transformations and separations by integrating the this compound chemical group.
Exploration of Bio-inspired Chemical Transformations (from a purely mechanistic and chemical perspective)
From a purely chemical and mechanistic standpoint, this compound serves as a model for bio-inspired transformations, particularly those involving the release of nitric oxide (NO). researchgate.netresearchgate.net Nitric oxide is a critical signaling molecule in many physiological processes. Research has shown that this compound can undergo oxidative cleavage of its C=N bond, a reaction catalyzed by enzymes like cytochrome P450, to produce nitric oxide. nih.gov
The proposed mechanism involves the oxidation of the amidoxime, which leads to the release of NO and the corresponding carboxylic acid amide (formamide). researchgate.net This transformation is of high interest because it can proceed independently of the nitric oxide synthase (NOS) pathway, offering a different chemical route to NO generation. researchgate.net
Studies focusing on the chemical mechanism have investigated this transformation in systems like tracheal smooth muscle cells. nih.gov The release of NO from this compound activates the formation of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn induces muscle relaxation. researchgate.net The key aspect from a chemical perspective is the ability of the amidoxime functional group to act as a precursor to a reactive signaling molecule under specific oxidative conditions, a principle central to bio-inspired catalyst design. nih.gov This process highlights how a simple organic molecule can be used to mimic a biological function through a defined chemical reaction pathway.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for understanding the properties of this compound and for the predictive design of new derivatives and materials. nih.govnih.gov Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of molecules, offering insights into their stability, reactivity, and reaction mechanisms. nih.govyoutube.com
DFT studies have been applied to molecules closely related to this compound. For instance, computational analysis of formamidine, which shares the core N-C-N structure, has been used to map its reaction pathways, including E/Z isomerization and unimolecular decomposition. researchgate.net Such calculations predict the energy barriers for these transformations, providing fundamental data that is difficult to obtain experimentally. researchgate.net Similarly, DFT has been used to study the tautomerization of formamide (B127407) (the precursor to this compound) into formamidic acid, revealing how interactions with solvent molecules like water can influence the energy barriers and stability of different isomers. pku.edu.cn
These computational approaches are crucial for predictive chemical design. nih.gov By modeling the properties of hypothetical this compound derivatives, researchers can screen candidates for specific applications before undertaking costly and time-consuming laboratory synthesis. nih.govnih.gov For example, molecular docking simulations, another computational technique, can predict how a this compound-based molecule might bind to a biological target, guiding the design of new therapeutic agents. nih.gov This integration of computational modeling allows for a more rational, hypothesis-driven approach to developing new functional molecules and materials based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for Formamidoxime, and how can reaction conditions be systematically varied to improve yield?
Methodological Answer:
-
Step 1 : Review existing synthetic protocols (e.g., hydroxylamine hydrochloride reactions with formamide derivatives) and identify gaps in yield optimization .
-
Step 2 : Design experiments to test variables (temperature, pH, catalyst concentration) using a fractional factorial design to minimize experimental runs while maximizing data quality .
-
Step 3 : Employ HPLC or GC-MS to quantify yield and purity, ensuring reproducibility by documenting detailed procedures (e.g., solvent ratios, reaction times) .
-
Example Data Table :
Variable Tested Range Optimal Value Yield (%) Temperature (°C) 60–100 80 78.2 Catalyst (mol%) 1–5 3 82.4
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- Step 1 : Combine complementary techniques (e.g., FTIR for functional groups, H/C NMR for structural confirmation) to cross-validate results .
- Step 2 : Quantify impurities via mass spectrometry, ensuring calibration with certified reference materials .
- Step 3 : Document uncertainties (e.g., signal-to-noise ratios in NMR) to improve transparency in data reporting .
Advanced Research Questions
Q. What experimental designs are effective in resolving contradictory data regarding this compound’s stability under different environmental conditions?
Methodological Answer:
- Step 1 : Use a response surface methodology to model interactions between variables (e.g., humidity, temperature, light exposure) .
- Step 2 : Perform accelerated stability studies with kinetic analysis (Arrhenius plots) to predict degradation pathways .
- Step 3 : Apply Bayesian statistical frameworks to reconcile discrepancies between experimental and theoretical data .
- Key Consideration : Ensure sample homogeneity and controlled storage conditions to minimize confounding variables .
Q. How can multi-technique approaches (e.g., XRD, NMR, computational modeling) be coordinated to study this compound’s molecular interactions?
Methodological Answer:
- Step 1 : Align experimental data with DFT (Density Functional Theory) calculations to validate electronic properties and bond interactions .
- Step 2 : Use XRD crystallography to resolve spatial configurations, cross-referenced with NMR chemical shifts for dynamic behavior .
- Step 3 : Integrate data using software tools (e.g., Gaussian for computational output, Mercury for XRD visualization) to create a cohesive molecular profile .
- Framework : Follow the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, Systematic) to ensure methodological rigor .
Q. What strategies mitigate bias when analyzing this compound’s pharmacological potential in interdisciplinary studies?
Methodological Answer:
- Step 1 : Implement double-blinded assays for biological activity testing to reduce observer bias .
- Step 2 : Use systematic literature reviews (PRISMA guidelines) to identify gaps in existing pharmacological data .
- Step 3 : Apply machine learning algorithms to analyze high-throughput screening data, prioritizing compounds with validated mechanistic hypotheses .
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation (e.g., experimental, computational, and theoretical data) to validate findings .
- Ethical Compliance : For human cell line studies, adhere to institutional review board (IRB) protocols for ethical data collection .
- Reproducibility : Archive raw datasets and computational codes in repositories like Zenodo or GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
